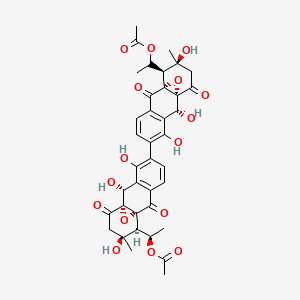
Julichrome Q3,3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Julichrome Q3,3 is a naturally occurring compound belonging to the julichrome family, which is a group of polyketides produced by certain Streptomyces species. These compounds are known for their complex structures and significant biological activities, including antibacterial and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Julichrome Q3,3 is typically synthesized through a series of biosynthetic steps involving polyketide synthases and tailoring enzymes. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces afghaniensis . Key enzymes involved in its biosynthesis include ketoreductases, acetyltransferases, and biaryl coupling enzymes .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound from the culture broth .
Analyse Des Réactions Chimiques
Types of Reactions
Julichrome Q3,3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various julichrome derivatives with modified biological activities .
Applications De Recherche Scientifique
Julichrome Q3,3 has several scientific research applications:
Mécanisme D'action
Julichrome Q3,3 exerts its effects through several mechanisms:
Antibacterial Activity: It targets bacterial cell walls and disrupts their integrity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Molecular Targets: The compound interacts with specific enzymes and proteins involved in bacterial cell wall synthesis and oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Julichrome Q3,5: Another member of the julichrome family with similar antibacterial properties.
Julichrome Q6,6: Known for its unique biaryl coupling structure and biological activities.
Uniqueness
Julichrome Q3,3 is unique due to its specific biosynthetic pathway and the combination of biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C38H38O16 |
|---|---|
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1 |
Clé InChI |
FCANTWZHYAQEKU-XODDASNQSA-N |
SMILES isomérique |
C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
SMILES canonique |
CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















